1-butylpyridin-1-ium;hydrogen sulfate

Description

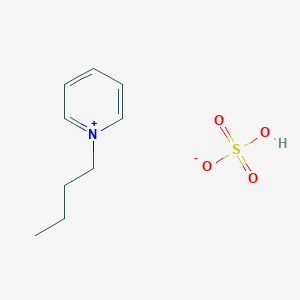

1-Butylpyridin-1-ium hydrogen sulfate is an ionic liquid comprising a pyridinium-based cation (1-butylpyridin-1-ium) and a hydrogen sulfate (HSO₄⁻) anion. Its molecular formula is C₉H₁₅NO₄S, with a molecular weight of 233.28 g/mol . The cation combines a pyridine ring with a butyl chain, influencing solubility and reactivity, while the hydrogen sulfate anion contributes acidity and coordination capabilities .

Properties

CAS No. |

867153-76-2 |

|---|---|

Molecular Formula |

C9H15NO4S |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

1-butylpyridin-1-ium;hydrogen sulfate |

InChI |

InChI=1S/C9H14N.H2O4S/c1-2-3-7-10-8-5-4-6-9-10;1-5(2,3)4/h4-6,8-9H,2-3,7H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

OPNWGGRJSXYWRA-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Biological Activity

1-butylpyridin-1-ium hydrogen sulfate (CAS Number: 867153-76-2) is an ionic liquid characterized by its unique structure, which consists of a butyl group attached to a pyridine ring. This compound has garnered attention in various fields, including biochemistry and materials science, due to its distinctive properties and potential applications. This article explores the biological activity of 1-butylpyridin-1-ium hydrogen sulfate, focusing on its interactions with biological systems, toxicity studies, and potential therapeutic applications.

- Molecular Formula : C₅H₈NHSO₄

- Molecular Weight : 186.19 g/mol

- Structure : The compound consists of a pyridinium cation with a butyl substituent and a hydrogen sulfate anion.

Antimicrobial Properties

Research indicates that ionic liquids, including 1-butylpyridin-1-ium hydrogen sulfate, exhibit antimicrobial properties. These compounds can disrupt microbial membranes and inhibit growth. A study demonstrated that certain quaternary ammonium compounds, similar in structure to 1-butylpyridin-1-ium hydrogen sulfate, showed significant bactericidal activity against various pathogens .

Cytotoxicity Studies

Toxicity assessments conducted by the National Toxicology Program revealed that exposure to 1-butylpyridin-1-ium hydrogen sulfate resulted in observable effects on body weight and organ weights in rodent models. Notably, higher concentrations led to decreased water consumption and body weight changes, indicating potential cytotoxic effects .

| Exposure Concentration (mg/mL) | Observed Effects |

|---|---|

| 0 | Control group |

| 10 | Minimal changes |

| 30 | Decreased body weight |

| 100 | Significant organ weight changes |

The mechanism by which 1-butylpyridin-1-ium hydrogen sulfate exerts its biological effects may involve interactions with cellular membranes and proteins. Ionic liquids can influence membrane fluidity and permeability, leading to altered cellular functions. Additionally, these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.

Corrosion Inhibition

While primarily focused on corrosion inhibition, a study investigating the effects of related pyridinium compounds highlighted their ability to protect metal surfaces in corrosive environments. The findings suggest that the biological activity of these compounds may extend beyond antimicrobial effects to include protective roles in biological systems exposed to harsh conditions .

Therapeutic Potential

Emerging research suggests that ionic liquids like 1-butylpyridin-1-ium hydrogen sulfate could serve as drug delivery systems or therapeutic agents due to their solubility properties and ability to stabilize bioactive compounds. Further studies are needed to explore these applications fully.

Comparison with Similar Compounds

Structural and Functional Analogs

The following compounds are compared based on cation/anion composition, molecular properties, and applications:

Table 1: Key Properties of 1-Butylpyridin-1-ium Hydrogen Sulfate and Analogs

Comparative Analysis

Cation Influence on Properties

- Pyridinium vs. Tetraalkylammonium :

- Pyridinium cations (e.g., 1-butylpyridin-1-ium) exhibit aromaticity, enhancing stability in acidic conditions but reducing basicity compared to tetraalkylammonium cations (e.g., TBHS). This makes pyridinium salts less effective in basic-phase reactions .

- The butyl chain in both cations improves lipophilicity, aiding in phase-transfer catalysis. However, TBHS’s tetrabutylammonium cation has higher molecular weight, increasing its efficacy in stabilizing emulsions .

Anion-Driven Acidity and Reactivity

- Hydrogen Sulfate (HSO₄⁻) :

- Acts as a weak acid (pKa ~1.99 in water), enabling proton donation in catalytic cycles. This property is shared across compounds like TBHS and 1-butylpyridin-1-ium hydrogen sulfate .

- Compared to chloride (Cl⁻), HSO₄⁻ offers stronger coordination, enhancing catalytic activity in metal-mediated reactions .

Table 2: Performance Metrics in Catalysis

| Metric | 1-Butylpyridin-1-ium Hydrogen Sulfate | TBHS | 1-Butylpyridinium Chloride |

|---|---|---|---|

| Thermal Stability (°C) | ~150 (estimated) | >200 | ~100 |

| Catalytic Efficiency (krel) | Moderate (acid-driven) | High | Low |

| Solvent Compatibility | Polar organic solvents | Broad (polar) | Aqueous |

Challenges and Limitations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-butylpyridin-1-ium hydrogen sulfate, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via alkylation of pyridine with 1-butyl halides (e.g., 1-butyl bromide) under reflux in anhydrous conditions, followed by ion exchange with hydrogen sulfate salts (e.g., sodium hydrogen sulfate). Purity validation involves:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the butyl group (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and pyridinium ring protons (δ ~8.0–9.0 ppm).

- Elemental Analysis : To verify stoichiometry (expected C: ~40.2%, H: ~6.7%, N: ~4.7%, S: ~10.9%).

- Ion Chromatography : To confirm the hydrogen sulfate anion (HSO₄⁻) content .

Q. How can the crystal structure of 1-butylpyridin-1-ium hydrogen sulfate be resolved using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed with the following steps:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100 K to minimize thermal motion.

- Structure Solution : Apply SHELXS/SHELXD for phase determination via direct methods .

- Refinement : Use SHELXL for least-squares refinement against F², incorporating anisotropic displacement parameters for non-hydrogen atoms .

- Validation : Cross-reference with the Cambridge Structural Database (CSD) for bond-length and angle comparisons .

Advanced Research Questions

Q. What electrochemical properties make 1-butylpyridin-1-ium hydrogen sulfate suitable as a proton conductor in solid electrolytes?

- Methodological Answer : The hydrogen sulfate anion (HSO₄⁻) enables proton conduction via Grotthuss mechanism. Key experimental approaches include:

- Impedance Spectroscopy : Measure ionic conductivity (σ) across temperatures (e.g., 25–150°C) to identify phase transitions. For example, CsHSO₄ shows a 4-order magnitude increase in σ at 140°C due to a superprotonic phase transition .

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (endothermic peaks) correlated with conductivity changes.

- Table : Conductivity data for analogous systems:

| Compound | σ (S/cm) at 25°C | σ (S/cm) at 140°C |

|---|---|---|

| CsHSO₄ | 10⁻⁷ | 10⁻³ |

| 1-Butylpyridinium HSO₄ | To be determined | To be determined |

Q. How does the hydrogen sulfate anion influence the solubility and reactivity of 1-butylpyridin-1-ium hydrogen sulfate in aqueous vs. non-aqueous solvents?

- Methodological Answer : The HSO₄⁻ anion enhances hydrophilicity. Systematic studies involve:

- Solubility Tests : Measure solubility in water, ethanol, and acetonitrile via gravimetric analysis.

- UV-Vis Spectroscopy : Monitor anion-cation interactions (e.g., charge-transfer bands) in different solvents.

- Conductivity Measurements : Compare ion dissociation in polar vs. non-polar solvents .

Q. What computational methods model the interaction between the 1-butylpyridinium cation and hydrogen sulfate anion?

- Methodological Answer : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used:

- DFT : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate binding energy and charge distribution.

- MD Simulations : Simulate ionic liquid behavior in bulk to analyze diffusion coefficients and hydrogen-bonding networks.

- Software : Gaussian 16 for DFT; GROMACS for MD .

Contradictions and Data Gaps

- Phase Behavior : While CsHSO₄ exhibits a well-documented superprotonic transition at 140°C , analogous data for 1-butylpyridinium HSO₄ is lacking.

- Adsorption Studies : Hydrogen sulfate adsorption on resins (e.g., polystyrene-divinylbenzene) is documented , but cation-specific effects (e.g., butylpyridinium) remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.